molecular formula C21H15N3O5S2 B2959837 Ethyl 2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate CAS No. 391867-27-9

Ethyl 2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate

Cat. No. B2959837
M. Wt: 453.49
InChI Key: HWRCNZBSEOECNI-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Physical And Chemical Properties Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Synthesis and Chemical Properties

The compound ethyl 2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate is involved in the field of organic synthesis, showing its utility in creating a variety of chemically significant structures. A study by Fong et al. (2004) highlights a convenient synthesis method for 2-substituted thiazole-5-carboxylates, demonstrating the versatility of thiazole derivatives in synthetic chemistry. The process involves photolysis, showcasing the compound's reactivity and potential for further functionalization (Fong et al., 2004).

Pharmacological Applications

While the query specifically requested exclusion of information related to drug use, dosage, and side effects, it's worth noting that derivatives of benzo[b]thiophene and thiazole have been explored for various pharmacological activities. This includes research into anti-inflammatory, analgesic, and anticancer properties, underscoring the potential biomedical relevance of such compounds. For instance, Fakhr et al. (2009) discuss the synthesis and pharmacological evaluation of 2-substituted benzo[b]thiophenes as anti-inflammatory and analgesic agents, pointing to the therapeutic possibilities of these structures (Fakhr et al., 2009).

Antimicrobial and Antioxidant Activities

Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and similar derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. A study by Raghavendra et al. (2016) shows that certain synthesized compounds exhibited excellent antibacterial and antifungal properties, as well as significant antioxidant potential. This suggests the utility of ethyl 2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate derivatives in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Anticancer Activity

The exploration of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors for anticancer activity highlights another significant application. Abdel-Motaal et al. (2020) utilized ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a building block to synthesize compounds with potent activity against colon cancer cell lines. This research indicates the potential of these compounds in developing new anticancer therapies (Abdel-Motaal et al., 2020).

Future Directions

Thiophene-based analogs continue to be a hot topic in life science research and will continue to be so in the coming years . They offer a promising scaffold amenable for further optimization towards the development of new anticancer agents .

properties

IUPAC Name

ethyl 2-[(5-nitro-1-benzothiophene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5S2/c1-2-29-20(26)18-17(12-6-4-3-5-7-12)22-21(31-18)23-19(25)16-11-13-10-14(24(27)28)8-9-15(13)30-16/h3-11H,2H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRCNZBSEOECNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate

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